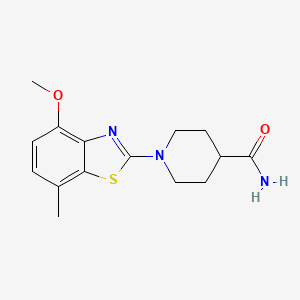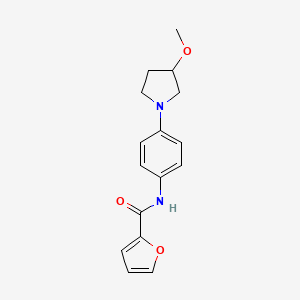
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propanamide is a complex organic compound known for its diverse applications in medicinal and industrial chemistry. It features a combination of pyrimidinone and thiazole moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Pyrimidinone Formation: Starting with readily available precursors, pyrimidinone is synthesized through a series of condensation and cyclization reactions.
Thiazole Introduction: The fluorophenyl thiazole moiety is introduced using a cross-coupling reaction, often employing palladium catalysts under an inert atmosphere.
Final Coupling: The final step involves coupling the pyrimidinone and thiazole intermediates using amide bond formation techniques, such as using carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, large-scale production would require optimization of the synthetic route to maximize yield and minimize costs. This often includes:
Flow Chemistry: Using continuous flow reactors to maintain optimal reaction conditions and improve safety.
Catalyst Recycling: Employing recyclable catalysts to reduce environmental impact and production costs.
Process Optimization: Implementing process analytical technology (PAT) to monitor and control reaction parameters in real-time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, often involving reagents like m-chloroperoxybenzoic acid (mCPBA) to introduce additional functional groups.
Reduction: Reduction reactions, using agents like lithium aluminum hydride (LiAlH₄), can alter its structure by reducing carbonyl groups.
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) with appropriate nucleophiles at elevated temperatures.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced amides or alcohols.
Substitution Products: Derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it a valuable tool in organic synthesis.
Biology: It exhibits significant biological activity, making it a potential lead compound in drug discovery. Studies have shown it to possess antifungal, antibacterial, and anticancer properties due to its ability to interact with specific biological targets.
Medicine: Research has indicated its potential as a therapeutic agent. Its interactions with molecular targets, such as enzymes and receptors, suggest its use in treating various diseases, including cancer and infectious diseases.
Industry: The compound's stability and reactivity make it suitable for applications in material science, such as in the development of new polymers and advanced materials.
Mechanism of Action
Mechanism: The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: Interaction with cellular receptors to modulate signal transduction pathways.
DNA/RNA: Potential to intercalate into DNA/RNA, disrupting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine Derivatives: These compounds share the pyrimidinone core but lack the thiazole moiety, resulting in different reactivity and biological properties.
Thiazole Derivatives: Compounds with the thiazole structure but lacking the pyrimidinone ring show distinct chemical behavior and biological activity.
Fluorophenyl Amides: These compounds, while containing the fluorophenyl group, do not possess the combination of pyrimidinone and thiazole structures, leading to different functionalities.
This compound's unique combination of structural features makes it a valuable subject for scientific research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-16-7-3-1-5-14(16)21-25-18(13-31-21)15-6-2-4-8-17(15)24-19(28)9-11-27-12-10-20(29)26-22(27)30/h1-8,10,12-13H,9,11H2,(H,24,28)(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLIODGYROQKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2440000.png)




![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)



![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2440015.png)

